N-(1-Cyanocyclopentyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide
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Description
“N-(1-Cyanocyclopentyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide” is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of aminopyrazoles and α-oxoketene dithioacetals . Structural modifications of the products can be achieved via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic aromatic compounds with three nitrogen atoms located at specific positions . They are characterized by two basic and hydrogen bond acceptor (HBA) nitrogen atoms, and one hydrogen bond donor (HBD) NH . The scaffold is aromatic, stable, flat and is an isostere of naphthalene .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse and depend on the specific substituents present in the molecule. They can undergo reactions such as reductive desulfurization, hydrolysis of the ester, and Suzuki coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, pyrazolo[3,4-b]pyridines have molecular weights less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Mechanism of Action
The mechanism of action of pyrazolo[3,4-b]pyridines depends on their specific biological activity. For instance, some derivatives have shown promising antituberculotic activity, which was evaluated using in vitro Microplate Alamar Blue assay (MABA) assay against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) .
Future Directions
The future research directions for pyrazolo[3,4-b]pyridines could involve the synthesis of a combinatorial library of new molecular entities (NCEs) for exploring structure-activity relationships (SAR) . The scaffold provides enormous opportunities for the synthesis of a combinatorial library of NCEs .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-16-9-10-17(19(26)23-20(13-21)11-5-6-12-20)22-18(16)25(24-14)15-7-3-2-4-8-15/h2-4,7-10H,5-6,11-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTSKBUWSQFCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)C(=O)NC3(CCCC3)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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